[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(3-prop-2-enoxyphenyl)methanone
Description
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(3-prop-2-enoxyphenyl)methanone is a complex organic compound that belongs to the class of piperazines This compound is characterized by the presence of an allyloxy group attached to a benzoyl moiety and a benzodioxolylmethyl group attached to a piperazine ring
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(3-prop-2-enoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-2-12-26-19-5-3-4-18(14-19)22(25)24-10-8-23(9-11-24)15-17-6-7-20-21(13-17)28-16-27-20/h2-7,13-14H,1,8-12,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIBZRZNHCOKNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(3-prop-2-enoxyphenyl)methanone typically involves multiple steps. One common method includes the following steps:
Formation of the Allyloxybenzoyl Intermediate: This step involves the reaction of 3-hydroxybenzoyl chloride with allyl alcohol in the presence of a base such as pyridine to form 3-(allyloxy)benzoyl chloride.
Formation of the Benzodioxolylmethyl Intermediate: This step involves the reaction of piperazine with 1,3-benzodioxole-5-carboxaldehyde in the presence of a reducing agent such as sodium borohydride to form 4-(1,3-benzodioxol-5-ylmethyl)piperazine.
Coupling Reaction: The final step involves the coupling of the two intermediates, 3-(allyloxy)benzoyl chloride and 4-(1,3-benzodioxol-5-ylmethyl)piperazine, in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(3-prop-2-enoxyphenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The benzoyl group can be reduced to form a benzyl alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of substituted piperazines.
Scientific Research Applications
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(3-prop-2-enoxyphenyl)methanone has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(3-prop-2-enoxyphenyl)methanone involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Fipexide: A psychoactive drug of the piperazine class with a similar benzodioxolylmethyl group.
Befuraline: Another piperazine derivative with similar structural features.
Uniqueness
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(3-prop-2-enoxyphenyl)methanone is unique due to the presence of both an allyloxybenzoyl group and a benzodioxolylmethyl group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other piperazine derivatives, making it a valuable compound for research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
